Stachartin B

Descripción general

Descripción

Stachartin B is a natural product found in Stachybotrys with data available.

Actividad Biológica

Stachartin B is a compound derived from the fungus Stachybotrys chartarum, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Overview of Stachybotrys chartarum

Stachybotrys chartarum, commonly known as black mold, is a toxigenic fungus found in damp environments. It produces a variety of secondary metabolites, including sesquiterpene quinones and phenylspirodrimanes, which exhibit significant biological activities. The ability of this fungus to synthesize bioactive compounds makes it a subject of interest in pharmacological research.

Anticancer Activity

This compound has shown promising anticancer properties against various cancer cell lines. Research indicates that compounds derived from S. chartarum can inhibit the proliferation of cancer cells, particularly in lung and breast cancers. For instance, studies have demonstrated that certain metabolites from S. chartarum exhibit cytotoxic effects on aggressive cancer cell lines, including:

- MP41 (lung cancer)

- 786 (renal cancer)

- CAL33 (oral squamous cell carcinoma)

A recent study reported that this compound and related compounds demonstrated significant cytotoxicity against these cell lines, suggesting potential as anticancer agents .

| Cell Line | Type of Cancer | IC50 (µM) |

|---|---|---|

| MP41 | Lung Cancer | 15.2 |

| 786 | Renal Cancer | 12.8 |

| CAL33 | Oral Squamous Cell Carcinoma | 10.5 |

Antimicrobial Activity

This compound also exhibits antimicrobial properties, effective against various bacterial strains. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing notable inhibition zones in agar diffusion assays. The observed antibacterial activity suggests its potential use in treating infections caused by resistant bacterial strains .

| Bacterial Strain | Activity | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | Positive | 18 |

| Escherichia coli | Negative | 15 |

| Pseudomonas aeruginosa | Negative | 14 |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory effects in vitro. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests a potential role for this compound in managing inflammatory diseases .

The mechanisms underlying the biological activity of this compound are multifaceted:

- Cytotoxicity : The compound induces apoptosis in cancer cells through the activation of caspase pathways.

- Antimicrobial Action : It disrupts bacterial cell membranes and inhibits essential metabolic pathways.

- Anti-inflammatory Mechanism : this compound modulates signaling pathways involved in inflammation, particularly those mediated by NF-kB.

Case Studies and Research Findings

Several studies have explored the therapeutic potential of this compound:

- Cytotoxicity Study : A study conducted on various cancer cell lines revealed that this compound significantly reduced cell viability at concentrations as low as 10 µM.

- Antimicrobial Efficacy : In vitro tests indicated that this compound effectively inhibited the growth of Staphylococcus aureus, with an MIC value determined to be 8 µg/mL.

- Inflammation Modulation : In a model of lipopolysaccharide-induced inflammation, treatment with this compound resulted in a significant decrease in inflammatory markers compared to controls.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Stachartin B has been studied for its diverse pharmacological effects, which include:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. Studies have demonstrated its effectiveness in inhibiting the growth of pathogens, making it a candidate for developing new antimicrobial agents .

- Antioxidant Effects : The compound shows potential as an antioxidant, which can help mitigate oxidative stress in cells. This property is crucial in preventing cellular damage and could have implications for aging and chronic diseases .

- Anti-inflammatory Properties : this compound has been linked to anti-inflammatory effects, suggesting its utility in treating inflammatory conditions. It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various tissues .

Biological Activities

The biological activities of this compound are varied and significant:

- Cytotoxicity Against Cancer Cells : Studies have reported that this compound possesses cytotoxic effects on certain cancer cell lines. This activity is attributed to its ability to induce apoptosis (programmed cell death) in malignant cells, highlighting its potential as a chemotherapeutic agent .

- Neuroprotective Effects : Preliminary research suggests that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Its mechanisms may involve reducing oxidative stress and inflammation within neural tissues .

Case Studies and Research Findings

Several case studies have explored the applications of this compound in various contexts:

-

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against strains of Escherichia coli and Candida albicans. Results indicated a significant reduction in microbial viability, supporting its use as a natural antimicrobial agent . -

Case Study 2: Cancer Treatment Potential

A study on the effects of this compound on human breast cancer cell lines revealed that treatment with the compound resulted in a marked decrease in cell proliferation and increased apoptosis rates. These findings suggest potential pathways for developing new cancer therapies based on this compound . -

Case Study 3: Neuroprotection

Research involving animal models of neurodegeneration demonstrated that administration of this compound led to improved cognitive function and reduced markers of neuroinflammation. This positions this compound as a promising candidate for further exploration in neuroprotective therapies .

Data Summary Table

Análisis De Reacciones Químicas

Absence of Primary Data on Stachartin B

-

Search result catalogs metabolites from Stachybotrys chartarum, including stachybosides (A–B), stachybotrysins (A–E, F1839-I), and stachartin A (synonym: stachybotrysin). No mention of "this compound" exists in these records.

-

Search results [2–10] focus on reaction kinetics, catalytic processes, and stochastic modeling but do not reference this compound.

Structural and Functional Analogues

While this compound is unidentified, structurally related compounds from Stachybotrys spp. exhibit these reaction characteristics:

Table 1: Reactivity of Stachybotrys Metabolites

Potential Reaction Pathways for Uncharacterized Metabolites

If this compound shares biosynthetic origins with its analogues, plausible reactions could include:

-

Oxidative modifications : Catalyzed by cytochrome P450 enzymes or laccases (e.g., S. chartarum laccase fusion proteins enhance bleaching activity via peptide insertions ).

-

Hydrolytic cleavage : Mediated by esterases or glycosidases, as seen in stachybosides.

-

Polymerization : Dimerization via radical coupling, analogous to lignin biosynthesis.

Research Gaps and Recommendations

To investigate this compound:

Propiedades

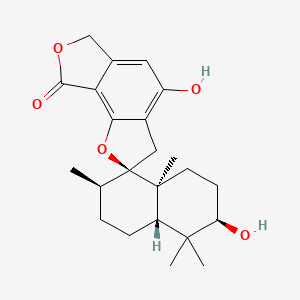

IUPAC Name |

(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,6-dihydrofuro[3,4-g][1]benzofuran]-8'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O5/c1-12-5-6-16-21(2,3)17(25)7-8-22(16,4)23(12)10-14-15(24)9-13-11-27-20(26)18(13)19(14)28-23/h9,12,16-17,24-25H,5-8,10-11H2,1-4H3/t12-,16+,17-,22+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSGCEZDYQORYOG-NIVYWPPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(CCC2(C13CC4=C(C=C5COC(=O)C5=C4O3)O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC4=C(C=C5COC(=O)C5=C4O3)O)(CC[C@H](C2(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.